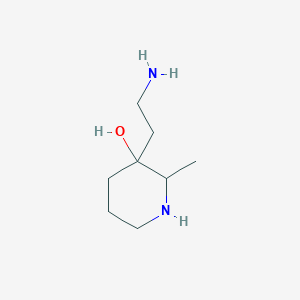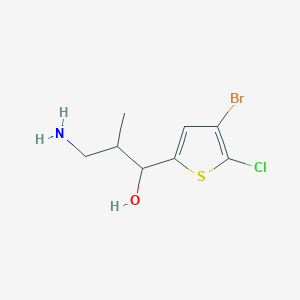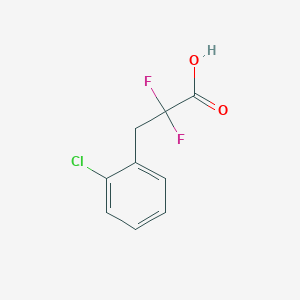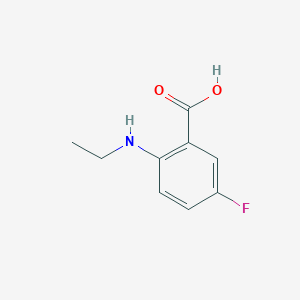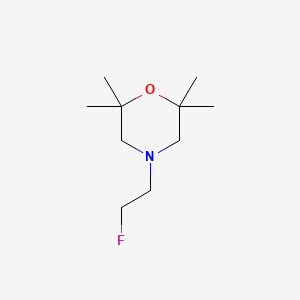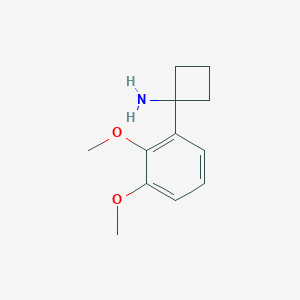![molecular formula C9H15NO B13168120 1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one is an organic compound with a unique structure that includes a cyclobutyl ring and an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one typically involves the reaction of cyclobutylmethylamine with a suitable alkene precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclobutyl ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Aminomethyl)cyclobutylmethanol: This compound has a similar structure but includes a hydroxyl group instead of a methylprop-2-en-1-one moiety.
Cyclobutaneethanol, 1-(aminomethyl)-α-[(methylamino)methyl]: Another related compound with additional functional groups that may alter its reactivity and applications.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one is unique due to its specific combination of functional groups, which provides distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)8(11)9(6-10)4-3-5-9/h1,3-6,10H2,2H3 |
Clé InChI |
UEJLWQJKFQELRK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)C1(CCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


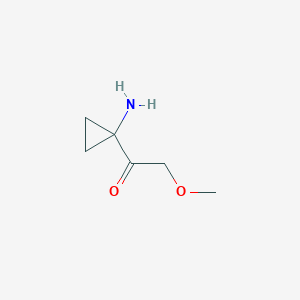
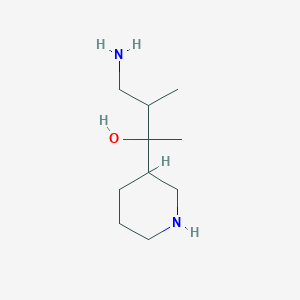


![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)
